3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate
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Overview
Description
3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group and the thiocyanate moiety in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate typically involves the reaction of 2-aminopyridine with nitroalkenes or nitroaromatic compounds under specific conditions. One common method is the reaction of 2-aminopyridine with 3-nitroimidazo[1,2-a]pyridine-2-yl isothiouronium chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-aminoimidazo[1,2-a]pyridin-2-yl thiocyanate.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components such as DNA, proteins, and enzymes. This interaction can result in the inhibition of essential biological processes, leading to antimicrobial or anticancer effects . The thiocyanate group may also contribute to the compound’s reactivity and biological activity by participating in nucleophilic or electrophilic reactions.
Comparison with Similar Compounds
Similar Compounds
3-Nitroimidazo[1,2-a]pyridine: Similar structure but lacks the thiocyanate group.
2-Thiosubstituted-3-Nitroimidazo[1,2-a]pyridine: Contains a thioalkyl group instead of the thiocyanate group.
Imidazo[1,2-a]pyridine Derivatives: A broad class of compounds with various substituents that exhibit diverse biological activities, including antifungal, antiviral, and anticancer properties.
Uniqueness
3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate is unique due to the presence of both the nitro and thiocyanate groups, which confer distinct reactivity and biological activity
Properties
CAS No. |
62194-89-2 |
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Molecular Formula |
C8H4N4O2S |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
(3-nitroimidazo[1,2-a]pyridin-2-yl) thiocyanate |
InChI |
InChI=1S/C8H4N4O2S/c9-5-15-7-8(12(13)14)11-4-2-1-3-6(11)10-7/h1-4H |
InChI Key |
KKUBACLYDCAPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])SC#N |
Origin of Product |
United States |
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